7-Hentriacontanone, 21-methyl-, (21R)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

The enantiomers of 21-methyl-7-hentriacontanone can be synthesized starting from the enantiomers of citronellal . The synthetic route involves several steps:

Conversion of Citronellal: (±)-Citronellol is converted to a racemic and diastereomeric mixture of 5-acetoxy-19-methylnonacosane.

Formation of the Ketone: The mixture is then subjected to various reagents and conditions, including TsCl, C5H5N, THPO(CH2)11MgBr, Li2CuCl4, THF, TsOH, MeOH, THF, PCC, MS 4A, NaOAc, CH2Cl2, Me(CH2)5MgBr, THF, and Jones CrO3, acetone.

Chemical Reactions Analysis

7-Hentriacontanone, 21-methyl-, (21R)- undergoes several types of chemical reactions:

Oxidation: The compound can be oxidized using reagents like Jones CrO3 in acetone.

Reduction: Reduction reactions can be performed using reagents such as NaBH4.

Substitution: Various substitution reactions can be carried out using reagents like TsCl and pyridine.

Scientific Research Applications

7-Hentriacontanone, 21-methyl-, (21R)- has been primarily studied for its potential use as a pheromone in pest control. The compound has shown weak bioactivity as a female sex pheromone of the screwworm fly, Cochliomyia hominivorax . This application is significant as it can help in the development of environmentally friendly pest control methods.

Mechanism of Action

The mechanism by which 7-Hentriacontanone, 21-methyl-, (21R)- exerts its effects involves its interaction with the olfactory receptors of the screwworm fly. The compound mimics the natural pheromones produced by female flies, thereby attracting male flies and potentially disrupting their mating behavior .

Comparison with Similar Compounds

7-Hentriacontanone, 21-methyl-, (21R)- can be compared with other methyl-branched ketones and secondary acetates that have been studied as potential pheromones. Similar compounds include:

5-Acetoxy-19-methylnonacosane: Another candidate for the female sex pheromone of the screwworm fly.

7-Acetoxy-15-methyl-nonacosane: A compound with similar bioactivity but less potency.

8-Acetoxy-19-methylnonacosane: A compound devoid of pheromone activity.

Properties

CAS No. |

647025-06-7 |

|---|---|

Molecular Formula |

C32H64O |

Molecular Weight |

464.8 g/mol |

IUPAC Name |

(21R)-21-methylhentriacontan-7-one |

InChI |

InChI=1S/C32H64O/c1-4-6-8-10-11-17-20-23-27-31(3)28-24-21-18-15-13-12-14-16-19-22-26-30-32(33)29-25-9-7-5-2/h31H,4-30H2,1-3H3/t31-/m1/s1 |

InChI Key |

YNYSRWCPCRALCK-WJOKGBTCSA-N |

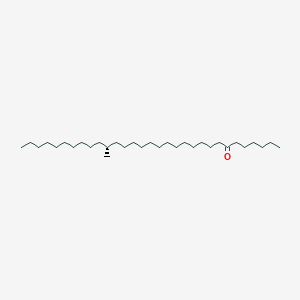

Isomeric SMILES |

CCCCCCCCCC[C@@H](C)CCCCCCCCCCCCCC(=O)CCCCCC |

Canonical SMILES |

CCCCCCCCCCC(C)CCCCCCCCCCCCCC(=O)CCCCCC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[([1,1'-Biphenyl]-3-yl)methyl]-5-chloro-2-hydroxybenzamide](/img/structure/B12586910.png)

![9-[(Hexyloxy)methyl]nonadecane](/img/structure/B12586912.png)

![1-[4-(5-Amino-2-methoxyphenyl)piperidin-1-yl]-2,2,2-trifluoroethan-1-one](/img/structure/B12586920.png)

![Phosphonic acid, [[2-(6-amino-9H-purin-9-yl)-4-hydroxybutoxy]methyl]-](/img/structure/B12586927.png)

![3,5-Dioxabicyclo[5.1.0]octane, 8,8-dibromo-4-(1-methylethyl)-](/img/structure/B12586936.png)

![(2R,3R)-N,N'-Bis[(S)-alpha-methylbenzyl]-2,3-butanediamine](/img/structure/B12586960.png)

![2,2-Bis[(sulfanylmethyl)sulfanyl]ethane-1-thiol](/img/structure/B12586999.png)